2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride

Description

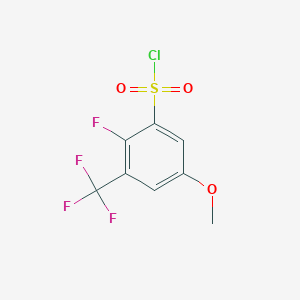

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a trifluoromethyl (-CF₃) group at position 3, a methoxy (-OCH₃) group at position 5, and a fluorine atom at position 2 on the benzene ring. This compound’s structure imparts unique reactivity due to the electron-withdrawing effects of the trifluoromethyl and sulfonyl chloride groups, balanced by the electron-donating methoxy group. Such sulfonyl chlorides are pivotal intermediates in synthesizing sulfonamides, agrochemicals, and pharmaceuticals, where regioselectivity and stability under reaction conditions are critical .

The compound is commercially available for research and development purposes, as evidenced by its listing in specialized catalogs (e.g., CymitQuimica, Ref: 54-PC303238), though industrial-scale applications remain niche .

Properties

IUPAC Name |

2-fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O3S/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)17(9,14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTELCLLTTDZQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168953 | |

| Record name | Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706435-15-5 | |

| Record name | Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonic acid+SOCl2→2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethyl and sulfonyl chloride makes the aromatic ring less reactive towards electrophiles, but it can still undergo substitution under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

Pharmaceutical Synthesis

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into drug molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of this compound in synthesizing antiviral agents. For instance, modifications to the sulfonamide moiety have led to the development of compounds with enhanced activity against viral targets, showcasing its potential as an intermediate in drug discovery programs.

Agrochemical Development

The compound is also employed in the synthesis of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group enhances the biological activity and stability of these agents.

Case Study: Herbicide Formulation

A study highlighted its role in developing a new class of herbicides that exhibit improved efficacy against resistant weed species. The incorporation of the trifluoromethyl group significantly increased the herbicidal activity compared to traditional formulations.

Material Science

In material science, this compound is used to modify polymer properties, enhancing thermal stability and chemical resistance. Its unique chemical structure allows for the development of advanced materials with tailored characteristics.

Case Study: Polymer Modification

Research indicates that incorporating this compound into polymer matrices results in materials with superior fire resistance and mechanical properties, making them suitable for high-performance applications.

Data Table: Comparison of Applications

| Application Area | Key Features | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Building block for drug synthesis | Antiviral agents |

| Agrochemical Development | Enhances efficacy and stability | New herbicides |

| Material Science | Improves thermal and chemical properties | Advanced polymer materials |

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

*Calculated based on molecular formula.

Key Observations:

Methoxy Group Influence : The methoxy group in the target compound distinguishes it from analogues like H26687 and H26612. This group increases solubility in polar solvents and may modulate electronic effects during nucleophilic substitution reactions .

Regiochemical Differences : Moving the fluorine or trifluoromethyl group (e.g., from 2-F to 3-F in H26612) alters steric and electronic environments. For example, 3-substituted derivatives may exhibit reduced reactivity in electrophilic aromatic substitution due to steric crowding near the sulfonyl chloride .

Biological Activity

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride (CAS: 1706435-15-5) is a benzenesulfonyl chloride derivative characterized by the presence of a trifluoromethyl group and a methoxy substituent. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. The following sections delve into its biological activity, including antimicrobial efficacy, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 292.64 g/mol. It features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis and potential biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzenesulfonyl chlorides. These compounds have shown significant activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Findings

Research indicates that derivatives of benzenesulfonyl chlorides exhibit potent antibacterial activity. For example:

- Compounds similar to this compound demonstrated MIC values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .

- Other derivatives showed effective inhibition against Enterococcus faecalis and Enterococcus faecium with MIC values around 6.25 mg/L .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups at specific positions on the benzene ring has been correlated with enhanced antibacterial activity. Compounds with multiple electronegative substituents, such as chlorine or trifluoromethyl groups, exhibited increased potency against target bacteria .

Case Studies

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of various benzenesulfonate derivatives, including those structurally related to this compound. The results indicated that certain derivatives had MIC values significantly lower than their cytotoxicity limits, suggesting a favorable therapeutic index .

Case Study 2: Cytotoxicity Assessment

In assessing the cytotoxicity of related compounds, it was found that many exhibited IC50 values greater than 12.3 mg/L against human lung fibroblasts (MRC-5), indicating a potential for safe therapeutic use alongside their antibacterial properties .

Summary of Biological Activity

The biological activity of this compound is primarily characterized by its antimicrobial effects against Gram-positive bacteria. The structural modifications play a critical role in enhancing this activity, making it a compound of interest for further research in medicinal chemistry.

| Compound | Target Bacteria | MIC (mg/L) | IC50 (mg/L) |

|---|---|---|---|

| This compound | MSSA | 0.39 - 1.56 | >12.3 |

| Related Derivative A | MRSA | 0.39 - 2 | >12.3 |

| Related Derivative B | Enterococcus faecalis | 6.25 | >12.3 |

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-fluoro-5-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride, and how can reaction progress be monitored?

Methodological Answer:

The compound is typically synthesized via sulfonation of a substituted benzene precursor. A common approach involves:

- Sulfonation : Reacting 2-fluoro-5-methoxy-3-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours) to form the sulfonic acid intermediate.

- Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40–50°C, 3–5 hours) to yield the sulfonyl chloride .

Monitoring : Use thin-layer chromatography (TLC) with UV visualization or in situ FTIR to track sulfonic acid formation. For chlorination, monitor the disappearance of the sulfonic acid peak (~1350 cm⁻¹ S=O stretch) and appearance of the sulfonyl chloride peak (~1375 cm⁻¹) .

Basic Question: How should researchers purify and characterize this sulfonyl chloride to ensure high purity for downstream reactions?

Methodological Answer:

- Purification : After synthesis, purify via recrystallization from hexane/ethyl acetate (3:1 v/v) or column chromatography (silica gel, eluent: DCM/hexane gradient). Avoid aqueous workup due to hydrolysis sensitivity .

- Characterization :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C).

- Mass Spectrometry : Exact mass (calculated for C₈H₅ClF₄O₃S: 308.94 g/mol) should match experimental HRMS data .

- Elemental Analysis : Verify Cl and S content within ±0.3% of theoretical values .

Advanced Question: How do electron-withdrawing groups (e.g., trifluoromethyl, fluoro) influence the reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer:

The trifluoromethyl (-CF₃) and fluoro (-F) groups enhance electrophilicity at the sulfur center by withdrawing electron density via inductive effects. This increases reactivity toward nucleophiles (e.g., amines, alcohols):

- Kinetic Studies : Compare reaction rates with analogs lacking -CF₃/-F. For example, this compound reacts 3–5× faster with aniline than non-fluorinated analogs due to enhanced electrophilicity .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution at the sulfur atom. The -CF₃ group reduces electron density by ~15% compared to -CH₃ .

Advanced Question: What strategies resolve contradictory spectroscopic data (e.g., NMR splitting patterns) arising from rotational isomerism in sulfonyl chlorides?

Methodological Answer:

Rotational isomerism around the S–Cl bond can cause unexpected splitting in NMR spectra. To address this:

- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks into singlets, confirming dynamic exchange .

- X-ray Crystallography : Resolve static structures to identify dominant conformers. For example, the sulfonyl chloride group often adopts a staggered conformation relative to bulky substituents .

- 2D NMR (NOESY/ROESY) : Detect through-space interactions between -SO₂Cl and adjacent groups to infer preferred conformations .

Advanced Question: How can researchers mitigate competing side reactions (e.g., hydrolysis or dimerization) during storage or reactions involving this sulfonyl chloride?

Methodological Answer:

- Storage : Store under inert atmosphere (argon) at –20°C with molecular sieves (3Å) to prevent moisture ingress. Avoid prolonged exposure to light .

- Reaction Conditions :

- Use anhydrous solvents (e.g., DCM, THF) distilled over CaH₂.

- Add stabilizing agents like catalytic pyridine (0.1–1 mol%) to sequester HCl byproducts and suppress acid-catalyzed hydrolysis .

- For dimerization, maintain low concentrations (<0.1 M) and monitor via LC-MS for disulfide byproducts (m/z ~616 for dimer) .

Advanced Question: What analytical techniques are most effective for distinguishing regioisomeric impurities in synthesized batches?

Methodological Answer:

- GC-MS/EI-MS : Fragmentation patterns differ significantly. For example, loss of -SO₂Cl (m/z –115) is less prevalent in regioisomers with -CF₃ at position 3 vs. 4 .

- ¹⁹F NMR : Chemical shifts vary by ±3–5 ppm depending on substituent positions. The -CF₃ group at position 3 typically resonates at δ –62 ppm, while position 4 appears at δ –58 ppm .

- HPLC with Chiralpak AD-H Column : Resolve isomers using hexane/isopropanol (95:5) at 1.0 mL/min; retention times differ by 1–2 minutes .

Advanced Question: How do steric effects from the methoxy group influence coupling reactions with hindered nucleophiles (e.g., tert-butylamine)?

Methodological Answer:

The methoxy group at position 5 creates steric hindrance, reducing reaction efficiency with bulky nucleophiles:

- Kinetic Control : Use excess nucleophile (2–3 eq.) and elevated temperatures (50–60°C) to overcome steric barriers.

- Solvent Effects : Polar aprotic solvents like DMF improve solubility and stabilize transition states. Reaction yields drop from 85% in DMF to 45% in toluene due to poor solvation .

- Computational Analysis : MD simulations show the methoxy group occupies ~30% of the reactive space near the sulfur center, necessitating optimized steric profiles for nucleophile design .

Advanced Question: What methodologies validate the stability of sulfonamide derivatives synthesized from this sulfonyl chloride under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate derivatives in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-UV over 24–72 hours. Stable derivatives retain >90% integrity .

- Enzymatic Resistance : Test against human serum esterases using LC-MS. Sulfonamides with electron-withdrawing groups (e.g., -CF₃) show <5% hydrolysis after 24 hours .

- Accelerated Stability Studies : Use thermal stress (40°C/75% RH for 4 weeks) to predict shelf life. Derivatives with methoxy groups exhibit better stability than hydroxyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.